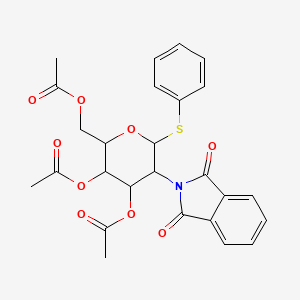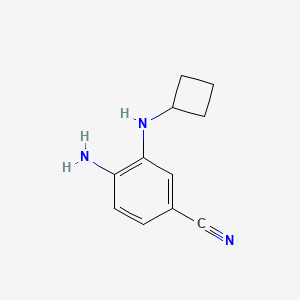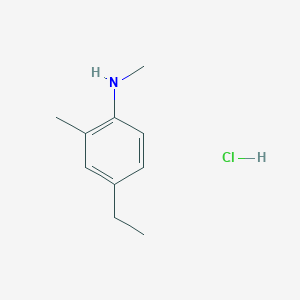![molecular formula C8H12FNO2 B12074271 Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom in the bicyclo[1.1.1]pentane framework imparts unique chemical properties to the molecule, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination and Esterification: The amino group is introduced through an amination reaction, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the bicyclo[1.1.1]pentane framework can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3-chlorobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-amino-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C8H12FNO2 |
|---|---|
Peso molecular |
173.18 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate |
InChI |
InChI=1S/C8H12FNO2/c1-12-6(11)5(10)7-2-8(9,3-7)4-7/h5H,2-4,10H2,1H3 |
Clave InChI |
LZLLNTPWKQSELP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C12CC(C1)(C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methylamine](/img/structure/B12074222.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)



